molecular formula C6H8N2O3 B1386453 N-Methyl-N-[(5-nitro-2-furyl)methyl]amine CAS No. 806604-44-4

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine

Cat. No.: B1386453
CAS No.: 806604-44-4
M. Wt: 156.14 g/mol
InChI Key: WPJBNWPRNSFKDW-UHFFFAOYSA-N
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Description

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is an organic compound with the molecular formula C₆H₈N₂O₃ It is a derivative of nitrofuran, a class of compounds known for their antimicrobial properties This compound is characterized by the presence of a nitro group attached to a furan ring, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine typically involves the nitration of furfural followed by reductive amination. The process begins with the nitration of furfural to produce 5-nitro-2-furfuraldehyde. This intermediate is then subjected to reductive amination using methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and reductive amination steps are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives, such as hydroxylamine and amine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Explored for its potential as an antimicrobial agent in treating bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine involves the interaction of its nitro group with biological molecules. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-[(5-nitro-2-furyl)methylidene]-1H-benzimidazol-5-amine
  • Methyl 5-nitro-2-furoate
  • 5-Nitro-2-furylglyoxylic acid

Uniqueness

N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is unique due to its specific structure, which combines a nitrofuran moiety with a methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential antimicrobial activity further distinguish it from similar compounds .

Properties

IUPAC Name

N-methyl-1-(5-nitrofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-4-5-2-3-6(11-5)8(9)10/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJBNWPRNSFKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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